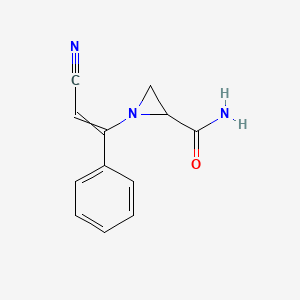
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. The reaction conditions often require the presence of a base and a suitable solvent. For example, the cyclization can be achieved using sodium hydride in methylene chloride at low temperatures .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles. Common reagents include thiols, amines, and alcohols. The reaction typically results in the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can be achieved using various electrophiles under suitable conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic ring-opening with thiols can lead to thiol-substituted amides .
Applications De Recherche Scientifique
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Organic Synthesis: It serves as a valuable building block for the synthesis of various nitrogen-containing compounds, including amino acids and heterocycles.
Biological Studies: The compound’s reactivity towards nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy facilitates nucleophilic attack, leading to ring-opening and alkylation of target molecules. This property is particularly useful in targeting thiol groups on proteins, making it a potential inhibitor of protein disulfide isomerases (PDIs), which are involved in protein folding and are overexpressed in certain cancers .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide include other aziridine derivatives such as:
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
2-Aziridinyl ketones: Used as intermediates in the synthesis of bioactive molecules.
Aziridine-2-carboxylates: Valuable for the synthesis of amino acid derivatives.
Propriétés
Numéro CAS |
75984-92-8 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-(2-cyano-1-phenylethenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c13-7-6-10(9-4-2-1-3-5-9)15-8-11(15)12(14)16/h1-6,11H,8H2,(H2,14,16) |
Clé InChI |
OQEWPRYTCXUIMS-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1C(=CC#N)C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14435447.png)
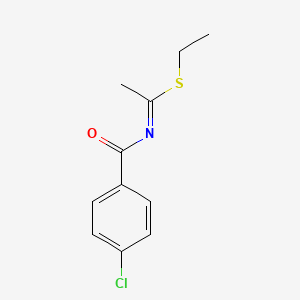
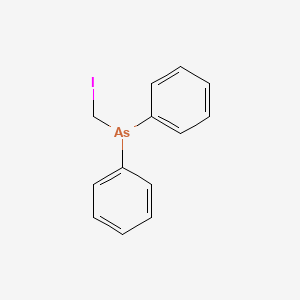
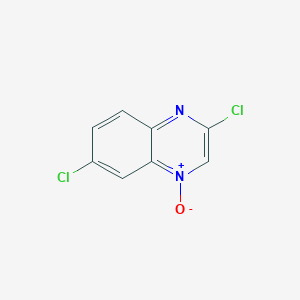
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)


![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
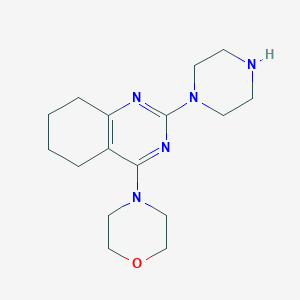
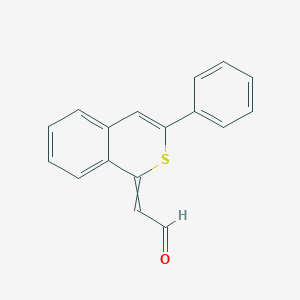
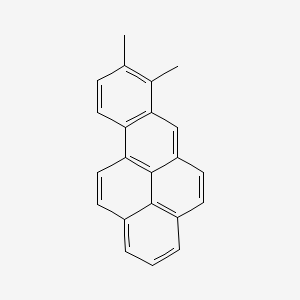
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)

![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
